2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide
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Overview
Description
2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide is an organic compound that features a dichlorophenyl group, a thioether linkage, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Thioether Linkage: The reaction between 2,4-dichlorothiophenol and 2-bromo-N-(2-methoxyphenyl)acetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) leads to the formation of the thioether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety, particularly for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: Used as a building block in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: Employed in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2,4-dichlorophenyl)thio)-N-(2-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-((2,4-dichlorophenyl)thio)-N-(2-ethylphenyl)acetamide: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
2-((2,4-dichlorophenyl)thio)-N-(2-methoxyphenyl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity, potentially leading to different biological activities and applications compared to its analogs.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)sulfanyl-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-13-5-3-2-4-12(13)18-15(19)9-21-14-7-6-10(16)8-11(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDWIQSKWMEGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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